Z-Gly-tyr-NH2

Vue d'ensemble

Description

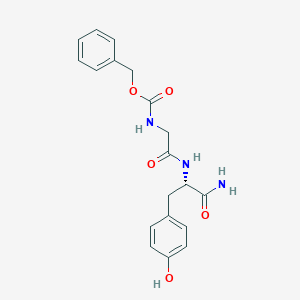

Z-Gly-Tyr-NH2 is a synthetic hydrophobic molecule that inhibits metalloproteases . It has a molecular formula of C19H21N3O5 . The average mass is 371.387 Da and the monoisotopic mass is 371.148132 Da .

Synthesis Analysis

The synthesis of Z-Gly-Tyr-NH2 or similar peptides often involves selective N-terminal acylation of proteins to introduce functional groups . An optimized N-terminal sequence, GHHHn, has been identified for the reaction with gluconolactone and 4-methoxyphenyl esters as acylating agents .Physical And Chemical Properties Analysis

Z-Gly-Tyr-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 742.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, 9 freely rotating bonds, and 1 rule of 5 violations .Applications De Recherche Scientifique

Neuroscience Research

Z-Gly-tyr-NH2 has been implicated in neuroscience research due to its structural similarity to neuropeptides like oxytocin, which play a crucial role in the central nervous system. Studies have explored its potential effects on neuronal cells and its interaction with various neurotransmitter systems .

Pharmacology

In pharmacology, Z-Gly-tyr-NH2 is being investigated for its therapeutic potential, particularly in the development of analgesic drugs. Its structure is similar to natural peptides, which allows it to interact with opioid receptors, potentially leading to new pain management therapies .

Analgesic Drug Development

The peptide’s application in analgesic drug development is significant. Research has shown that Z-Gly-tyr-NH2 derivatives can have a potent analgesic effect, comparable to morphine, suggesting its use in creating new pain relief medications .

Opioid Receptor Research

Z-Gly-tyr-NH2 is also valuable in opioid receptor research. Its interaction with μ-opioid receptors and the subsequent desensitization pathways offer insights into the development of tolerance, which is a major challenge in opioid therapy .

Peptide Therapeutics

The peptide is used in the field of peptide therapeutics for its role in proteomics research. It serves as a building block for the synthesis of bioactive peptides, which have applications ranging from antimicrobials to anticancer treatments .

Biochemistry

In biochemistry, Z-Gly-tyr-NH2 is utilized for its properties in protein and peptide modification. Its presence in tyrosine residues is essential for many biochemical processes, and it is used in the cleavage, functionalization, and conjugation of proteins and peptides .

Mécanisme D'action

Target of Action

Z-Gly-tyr-NH2, also known as Gly-Tyr-NH2, is a dipeptide that has been studied for its effects on various cellular targets. Similar peptides have been shown to interact with receptors such as the luteinizing hormone (lh) receptors on luteal cells .

Mode of Action

For instance, Gly-Tyr-NH2 and Gly-Tyr-Lys were found to inhibit steroidogenesis, the process of steroid hormone production, in rat luteal cells . This inhibition occurred at the step of gonadotropin-stimulated cyclic adenosine monophosphate (cAMP) formation .

Biochemical Pathways

Z-Gly-tyr-NH2 appears to affect the cAMP pathway, which plays a crucial role in the transduction of signals in cells . By inhibiting cAMP formation, Z-Gly-tyr-NH2 may disrupt the normal signaling processes within the cell, leading to a decrease in steroidogenesis .

Result of Action

The primary result of Z-Gly-tyr-NH2’s action is the inhibition of steroidogenesis in luteal cells . This could potentially lead to a decrease in the production of steroid hormones, which play various roles in the body, including the regulation of inflammation, immune function, and various metabolic processes.

Propriétés

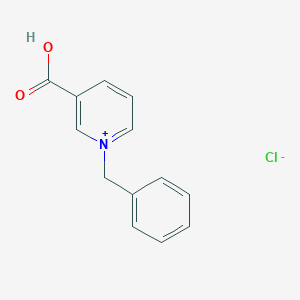

IUPAC Name |

benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXAAJFIOIYGD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

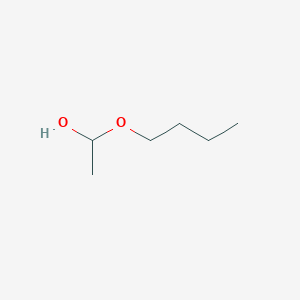

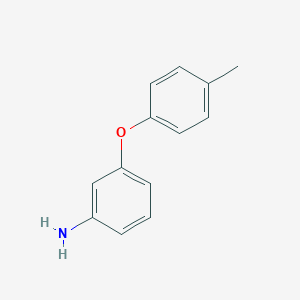

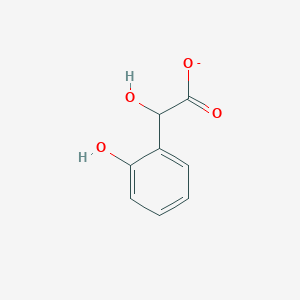

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-tyr-NH2 | |

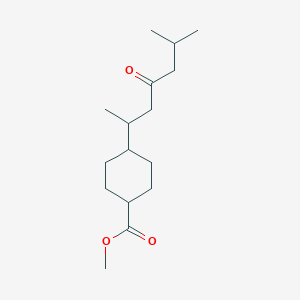

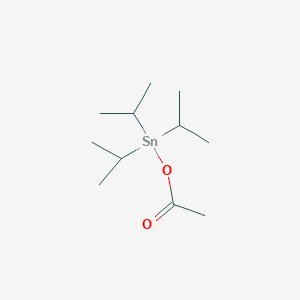

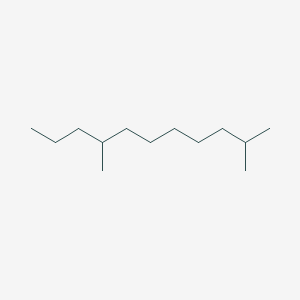

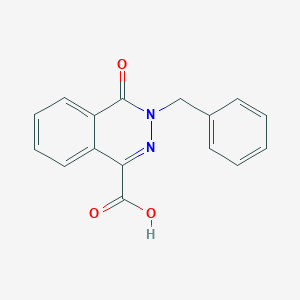

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

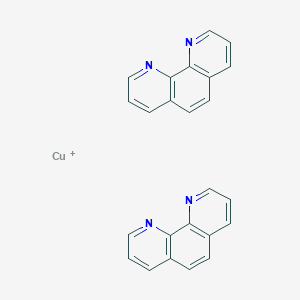

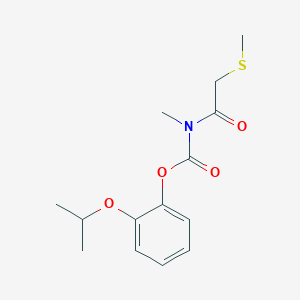

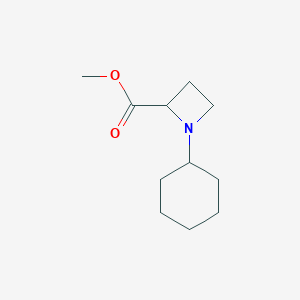

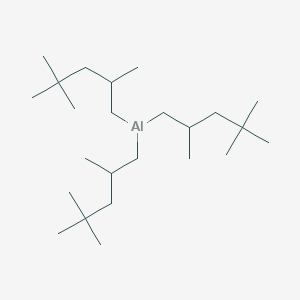

Feasible Synthetic Routes

Q & A

Q1: Does megateriopeptidase cleave the dipeptide Z-Gly-Tyr-NH2?

A: The research indicates that megateriopeptidase exhibits a preference for cleaving peptide bonds where the amino group participating in the bond belongs to a hydrophobic amino acid like phenylalanine or leucine []. While tyrosine is also considered an aromatic amino acid, the study found that Z-Gly-Tyr-NH2, along with Z-Gly-Trp-(NH2) and Z-Gly-Met(NH2), was not cleaved by megateriopeptidase under the experimental conditions []. This suggests that the enzyme's preference for hydrophobic residues is not universal among all hydrophobic amino acids and that other factors might influence substrate recognition and cleavage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.